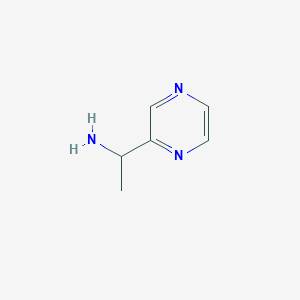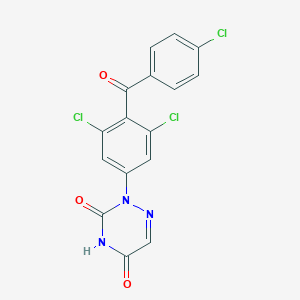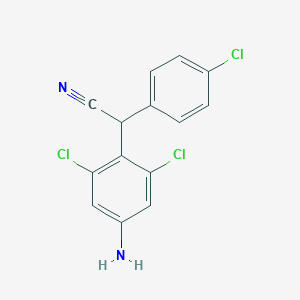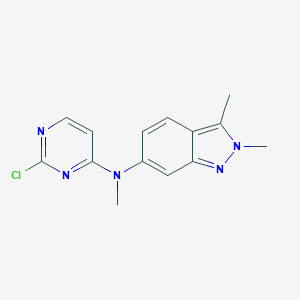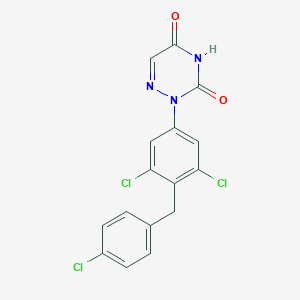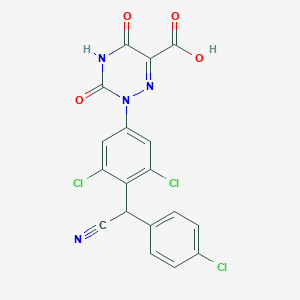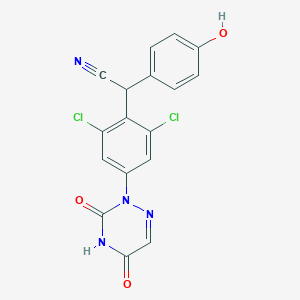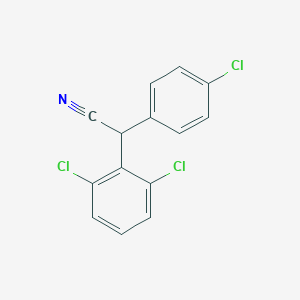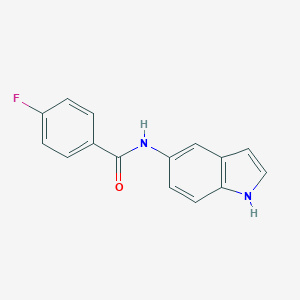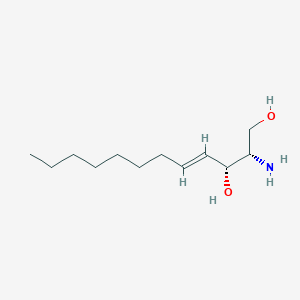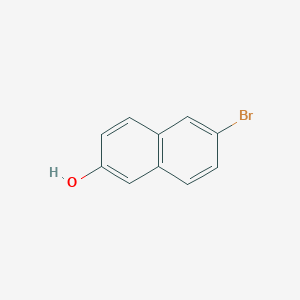
6-Bromo-2-naphthol
Übersicht
Beschreibung
6-Bromo-2-naphthol, also known as 2-Naphthalenol, 6-bromo-, is a chemical compound with the formula C10H7BrO . It has a molecular weight of 223.066 . It is also known by other names such as 6-Bromo-β-naphthol and Bromo-6 naphtol-2 .
Synthesis Analysis
The synthesis of 6-Bromo-2-naphthol involves a multi-step reaction. The process begins with a solution of ethanol and hydrochloric acid in a round bottom flask, to which tin metal and 1,6-dibromo-2-naphthol are added. The reaction mixture is then refluxed on a steam bath for several hours. The consumption of the starting material is indicated by TLC.Molecular Structure Analysis
The molecular structure of 6-Bromo-2-naphthol can be represented by the InChI string: InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
6-Bromo-2-naphthol is an off-white to beige powder . It has a melting point of 122-124 °C (lit.) . The SMILES string representation of the compound is Oc1ccc2cc(Br)ccc2c1 .Wissenschaftliche Forschungsanwendungen
Application 1: Sensitizing Acinetobacter baumannii strains to polymyxin
Specific Scientific Field
This application falls under the field of Microbiology and Pharmaceutical Research .
Comprehensive Summary of the Application
6-Bromo-2-naphthol has been found to have a synergistic effect with polymyxin B (PMB), an antibiotic, against Acinetobacter baumannii, a multidrug-resistant bacterium . This compound was identified in the extract of Silene armeria, a plant species .
Detailed Description of Methods and Procedures
The researchers conducted a series of experiments to identify the synergistic effect of 6-Bromo-2-naphthol with PMB . They used a variety of techniques including fractional inhibitory concentration and time-kill analyses . The survival rate of Galleria mellonella (a model organism) infected with A. baumannii was observed after the synergistic treatment . The researchers also used Quadrupole time-of-flight liquid chromatography-mass spectrometry to identify 6-Bromo-2-naphthol as the major active compound exhibiting synergistic effects with PMB .
Summary of Results or Outcomes
The results showed that pretreatment with 6-Bromo-2-naphthol made A. baumannii cells more susceptible to PMB exposure in a time- and concentration-dependent manner . This indicates that 6-Bromo-2-naphthol exhibits consequential synergistic action with PMB . Moreover, the exposure of 6-Bromo-2-naphthol-treated cells to PMB led to higher membrane leakage and permeability . These findings provide a promising approach for utilizing plant extracts as adjuvants to reduce the toxicity of PMB in A. baumannii infection .
Application 2: Real-Time Polymerase Chain Reaction (RTP) Probe
Specific Scientific Field
This application falls under the field of Molecular Biology and Genetic Engineering .
Comprehensive Summary of the Application
6-Bromo-2-naphthol is used as an RTP (real-time polymerase chain reaction) probe . This application is crucial in real-time monitoring of PCR reactions and quantification of specific nucleic acid sequences .
Detailed Description of Methods and Procedures
In a typical RTP experiment, 6-Bromo-2-naphthol is incorporated into the reaction mixture . As the PCR reaction progresses, the probe binds to the target sequence and emits fluorescence . The intensity of the fluorescence is directly proportional to the amount of target sequence present, allowing for real-time quantification .
Summary of Results or Outcomes
The use of 6-Bromo-2-naphthol as an RTP probe allows for accurate and real-time monitoring of PCR reactions . This enables researchers to quantify specific nucleic acid sequences, which is crucial in various fields such as disease diagnosis, genetic engineering, and forensic science .
Application 3: Chemical Compound Identification
Specific Scientific Field
This application falls under the field of Chemistry and Material Science .
Comprehensive Summary of the Application
6-Bromo-2-naphthol is often used as a reference compound in chemical analyses . Its unique molecular structure and properties make it easily identifiable, which is useful in various analytical techniques .
Detailed Description of Methods and Procedures
In chemical analyses, a known amount of 6-Bromo-2-naphthol is often added to the sample . Its presence and quantity can then be determined using techniques such as mass spectrometry or infrared spectroscopy .
Summary of Results or Outcomes
The use of 6-Bromo-2-naphthol as a reference compound allows for accurate identification and quantification of various substances in a sample . This is crucial in many fields, including environmental monitoring, pharmaceutical development, and forensic science .
Application 5: HPLC Column Separation
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Comprehensive Summary of the Application
6-Bromo-2-naphthol is used in High Performance Liquid Chromatography (HPLC) for column separation . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
Detailed Description of Methods and Procedures
In HPLC, a small volume of the sample mixture is injected into the stream of mobile phase . The mixture travels through columns filled with a stationary phase where different components get separated . 6-Bromo-2-naphthol is used in the stationary phase to facilitate the separation .
Summary of Results or Outcomes
The use of 6-Bromo-2-naphthol in HPLC allows for effective separation of components in a mixture . This is crucial in many fields, including pharmaceuticals, environmental monitoring, and food and beverage industries .
Safety And Hazards
6-Bromo-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
6-bromonaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDFTMJPQJXGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074551 | |
| Record name | 6-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-naphthol | |
CAS RN |
15231-91-1 | |
| Record name | 6-Bromo-2-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15231-91-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17563 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Bromo-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-BROMO-2-NAPHTHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87F10AHZ3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

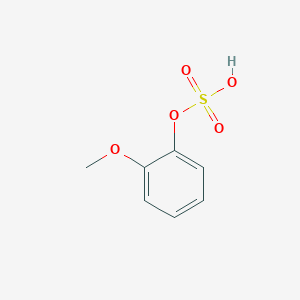
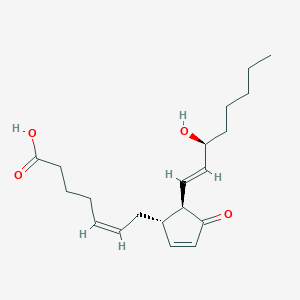
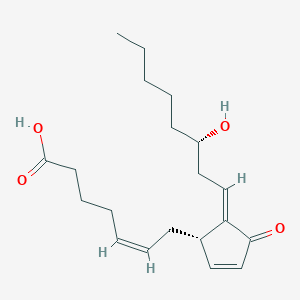
![3-Pentenoic acid,5-[(2R,3S,4S,6R)-tetrahydro-4,6-dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-2H-pyran-3-yl]-,(3Z)-](/img/structure/B32016.png)
